molecular formula C43H86O3 B1208084 Mcdpg CAS No. 88795-41-9

Mcdpg

Cat. No.: B1208084
CAS No.: 88795-41-9
M. Wt: 651.1 g/mol
InChI Key: SCROVKPCXMRTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The only direct reference occurs in , where "MCDPG" is listed as a contributor to a study on mercury immune toxicity in harbour seals, specifically in cell culture and functional testing . This suggests that "this compound" might be an acronym for an individual (e.g., a researcher) rather than a compound. No chemical structure, properties, or functional role for "this compound" as a compound are described in any evidence, including peer-reviewed articles, guidelines, or regulatory documents.

Further clarification is required to identify the correct nomenclature or context.

Properties

CAS No.

88795-41-9

Molecular Formula

C43H86O3

Molecular Weight

651.1 g/mol

IUPAC Name

(7,11,15,19,22,26,30,34-octamethyl-1,4-dioxacyclohexatriacont-2-yl)methanol

InChI

InChI=1S/C43H86O3/c1-35-15-9-17-37(3)21-13-25-41(7)29-31-45-34-43(33-44)46-32-30-42(8)26-14-22-38(4)18-10-16-36(2)20-12-24-40(6)28-27-39(5)23-11-19-35/h35-44H,9-34H2,1-8H3

InChI Key

SCROVKPCXMRTCT-UHFFFAOYSA-N

SMILES

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C

Canonical SMILES

CC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C

Synonyms

1,2-cyclic-diphytanylglycerol ether
MCDPG

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds: Lack of Direct Evidence

None of the provided sources describe "Mcdpg" as a chemical entity. However, using as a case study (despite its focus on mercury toxicity), we can infer methodological approaches for comparing compounds in toxicology:

Table 1: Framework for Compound Comparison (Hypothetical)

Parameter Example from Application to Hypothetical "this compound"
Structural Analysis Mercury (Hg) vs. methylmercury (CH₃Hg⁺) Compare functional groups, metal coordination (if applicable).
Toxicity Mechanisms Hg²⁺ disrupts enzyme function; CH₃Hg⁺ crosses blood-brain barrier Assess interactions with biological targets (e.g., proteins, DNA).
Bioaccumulation CH₃Hg⁺ biomagnifies in marine food chains Evaluate environmental persistence and bioavailability.
Regulatory Status EPA limits for Hg in seafood Review FDA/EMA guidelines for analogous compounds.

Note: This table is illustrative and based on general toxicology principles .

Critical Analysis of Evidence Gaps

a. Nomenclature and Identity

  • emphasize rigorous compound characterization (e.g., IUPAC naming, spectral data), which is absent for "this compound" .

b. Methodological Shortfalls

  • outline regulatory standards for drug similarity assessments, but these apply only to validated compounds .

c. Contradictions and Limitations

Recommendations for Future Research

Verify Nomenclature: Confirm whether "this compound" refers to a compound, acronym, or typographical error (e.g., "McpDG" or "this compound").

Expand Literature Review : Consult chemical databases (e.g., PubChem, SciFinder) for "this compound" or analogous terms.

Leverage Methodological Frameworks : Apply guidelines from to design comparative studies once the compound is identified .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mcdpg
Reactant of Route 2
Mcdpg

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